molecular formula C17H19N3NaO3S B12394966 Esomeprazole-d6 (sodium)

Esomeprazole-d6 (sodium)

Cat. No.: B12394966
M. Wt: 374.4 g/mol
InChI Key: HVAJOLFRLWQQQL-ZGKVGPQDSA-N
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Description

Esomeprazole-d6 (sodium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. This compound is particularly useful in scientific research due to its stability and unique properties, which make it an ideal candidate for various analytical and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of esomeprazole-d6 (sodium) involves the incorporation of deuterium atoms into the esomeprazole molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of esomeprazole-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is optimized for efficiency and cost-effectiveness while maintaining the integrity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Esomeprazole-d6 (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and other oxidation products.

    Reduction: Reduction reactions can convert esomeprazole-d6 (sodium) into its corresponding sulfide form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield sulfides.

Scientific Research Applications

Esomeprazole-d6 (sodium) has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways and interactions of esomeprazole in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of esomeprazole.

    Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of esomeprazole-based therapies.

Mechanism of Action

Esomeprazole-d6 (sodium) exerts its effects by inhibiting the (H+, K+)-ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in stomach acid levels. The deuterated form of esomeprazole provides enhanced stability and allows for more precise studies of its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A racemic mixture of the R- and S-enantiomers, with esomeprazole being the S-enantiomer.

    Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.

    Lansoprazole: A proton pump inhibitor used for similar indications as esomeprazole.

    Rabeprazole: Another member of the proton pump inhibitor class with comparable efficacy.

Uniqueness

Esomeprazole-d6 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical studies. The deuterium atoms in the compound reduce the rate of metabolic degradation, leading to prolonged activity and improved pharmacokinetic profiles compared to non-deuterated forms.

Properties

Molecular Formula

C17H19N3NaO3S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1/i3D3,4D3;

InChI Key

HVAJOLFRLWQQQL-ZGKVGPQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)[S@@](=O)CC3=NC=C(C(=C3C)OC([2H])([2H])[2H])C.[Na]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]

Origin of Product

United States

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